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Compound of Interest

Compound Name: Ethyl 2-nitropropionate

CAS No.: 2531-80-8

Cat. No.: B1583671

Get Quote

Executive Summary: The Stability Paradox
Ethyl 2-nitropropionate is a versatile

-nitro ester used primarily as a nucleophile in Michael additions and alkylations. While stable at
room temperature under neutral conditions, it exhibits a "stability paradox" under reaction
conditions:

Acidity: The

-proton is highly acidic (

), allowing easy deprotonation to the nitronate anion.[1]

Ambident Reactivity: This nitronate is an ambident nucleophile.[1] While C-alkylation is

desired, O-alkylation is a frequent parasitic pathway that leads to rapid decomposition.

Hydrolytic Instability: Under acidic or basic aqueous conditions, the nitro group can be

transformed into a carbonyl (Nef reaction) or the ester can hydrolyze, leading to

decarboxylation.[1]
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Critical Decomposition Pathways (Visualized)
The following diagram illustrates the three primary failure modes researchers encounter when

subjecting Ethyl 2-nitropropionate to base, heat, or aqueous conditions.
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Figure 1: Mechanistic divergence of Ethyl 2-nitropropionate decomposition under reaction

conditions.

Troubleshooting Guide: Common Failure Modes
Issue 1: "My product contains Ethyl Pyruvate (Ethyl 2-
oxopropionate) instead of the alkylated nitro
compound."
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Diagnosis:The Nef Reaction This occurs when the reaction mixture containing the nitronate

anion is quenched with aqueous acid, or if significant water is present during the reaction.[1]

The nitro group (

) is hydrolyzed to a ketone (

).

Mechanism: The nitronate anion is protonated at oxygen to form a nitronic acid, which is then

hydrolyzed by water to release

and form the ketone [1].[1]

Correction:

Strict Anhydrous Conditions: Ensure all solvents are dried (e.g., THF distilled over

Na/Benzophenone or passed through activated alumina).[1]

Quench Procedure: Avoid strong acid quenches if possible.[1][2] Use a buffered quench

(e.g., saturated

) at low temperature (

) to reprotonate the carbon rather than hydrolyzing the nitrogen.[1]

Issue 2: "I observe gas evolution and mass loss during
workup/heating."
Diagnosis:Decarboxylation If the ethyl ester is hydrolyzed to the free acid (2-nitropropionic

acid), it becomes thermally unstable.[1]

-Nitro acids facilitate decarboxylation similar to

-keto acids.

Mechanism:

Correction:

Avoid Strong Bases: Prolonged exposure to
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or

hydrolyzes the ester.[1] Use non-nucleophilic bases like DBU, Potassium tert-butoxide (

), or LDA.[1]

Temperature Control: Do not heat the free acid form. Keep the ester intact.[1]

Issue 3: "Yield is low, and I see aldehydes or oximes in
the NMR."
Diagnosis:O-Alkylation (Ambident Nucleophile Attack) The nitronate anion can attack

electrophiles at either the Carbon (desired) or the Oxygen (undesired). Attack at Oxygen forms

a Nitronic Ester, which is thermally unstable and decomposes rapidly [2].[1]

Mechanism:

Correction:

Solvent Choice: Use protic solvents or non-polar solvents to favor C-alkylation.[1] Highly

polar aprotic solvents (DMSO, DMF) often favor O-alkylation by solvating the cation and

leaving the "hard" oxygen center exposed [3].[1]

Counter-ion Effect: Use Lithium bases (LDA, LiHMDS).[1] The small

cation coordinates tightly to the oxygen, shielding it and forcing the electrophile to attack
the Carbon.[1][3]

Data Summary: Physical & Stability Properties[1][4]
[5]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://en.wikipedia.org/wiki/Ethyl_pyruvate
https://en.wikipedia.org/wiki/Ethyl_pyruvate
https://en.wikipedia.org/wiki/Ethyl_pyruvate
https://en.wikipedia.org/wiki/Ethyl_pyruvate
https://en.wikipedia.org/wiki/Ethyl_pyruvate
https://en.wikipedia.org/wiki/Ethyl_pyruvate
https://en.wikipedia.org/wiki/Ethyl_pyruvate
https://en.wikipedia.org/wiki/Ethyl_pyruvate
https://www.ch.ic.ac.uk/local/organic/tutorial/OrganicSynthesis3.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583671?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Implication for Stability

Boiling Point 190–195°C

High thermal stability in pure

form, but decomposes if

acidic/basic impurities are

present.

Flash Point 89°C (192°F)
Combustible.[1] Requires

proper grounding.[1]

pKa (

-H)
~9.0

Easily deprotonated by weak

bases (e.g.,

in some conditions, definitely

by alkoxides).[1]

Water Solubility Immiscible

Hydrolysis is slow in neutral

water but rapid in biphasic

basic systems.[1]

Incompatibilities Oxidizers, Strong Bases

Reacts violently with strong

oxidizers.[1] Bases trigger

nitronate formation.[1]

Protocol: Safe Alkylation of Ethyl 2-nitropropionate
To maximize C-alkylation and minimize decomposition to pyruvate or oximes.

Preparation: Flame-dry all glassware. Maintain an inert atmosphere (

or

).[1]

Base Selection: Use Lithium Diisopropylamide (LDA) or LiHMDS (1.1 equiv) in THF at -78°C.

[1]

Why? Lithium coordinates the nitronate oxygen, blocking O-alkylation.[1] Low temperature

prevents thermal decomposition of the intermediate.[1]
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Addition: Add Ethyl 2-nitropropionate dropwise to the base. Stir for 30 mins to ensure

complete deprotonation.

Electrophile: Add the alkyl halide (dissolved in THF) slowly.

Warming: Allow to warm slowly to Room Temperature. Do not reflux unless necessary.

Quench: Pour into cold saturated ammonium chloride (

).

Why? Mildly acidic buffer protonates the C-anion without triggering the Nef hydrolysis

(which requires lower pH and time).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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